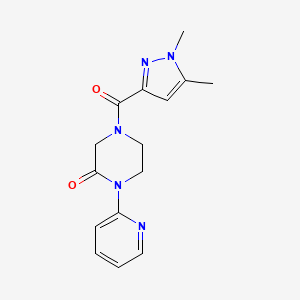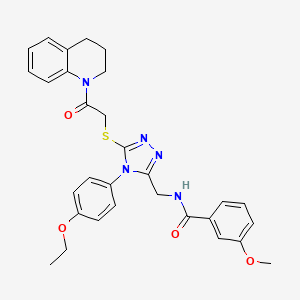
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C30H31N5O4S and its molecular weight is 557.67. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Pharmacological Properties
The synthesis of compounds with structures similar to the queried chemical has been explored for their potential pharmacological applications. For instance, Xu et al. (2005) developed novel sigma-2 receptor probes, indicating the potential use of related compounds in receptor studies and possibly in diagnostic or therapeutic applications in neuropharmacology (Jinbin Xu et al., 2005). Additionally, the work by Hikawa et al. (2012) on palladium-catalyzed reactions to construct quinazolinones highlights the synthetic versatility of such compounds, which could be leveraged in developing new pharmaceuticals or materials (Hidemasa Hikawa et al., 2012).
Antimicrobial and Antifungal Activities
Research by Bektaş et al. (2007) on the synthesis of new 1,2,4-triazole derivatives, which share a similar heterocyclic motif with the queried compound, showed good to moderate antimicrobial activities. This suggests that compounds with complex heterocyclic systems may have potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).
Molecular Modelling and Monoamine Oxidase Inhibition
Amer et al. (2020) explored the monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives through synthesis, characterization, and molecular modelling. This work indicates the potential application of similar compounds in treating disorders related to monoamine oxidase malfunction, such as depression or Parkinson's disease (A. Amer et al., 2020).
Herbicidal Activities
The study by Luo et al. (2008) on the synthesis and herbicidal activities of novel triazolinone derivatives provides insight into the potential agricultural applications of such compounds. Their research found significant herbicidal activity, suggesting that structurally related compounds could be developed as herbicides (Yan-ping Luo et al., 2008).
Antihypertensive and Diuretic Properties
Rahman et al. (2014) synthesized and evaluated the antihypertensive and diuretic properties of quinazoline derivatives. Their findings suggest potential applications for related compounds in treating cardiovascular diseases (M. Rahman et al., 2014).
特性
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N5O4S/c1-3-39-24-15-13-23(14-16-24)35-27(19-31-29(37)22-9-6-11-25(18-22)38-2)32-33-30(35)40-20-28(36)34-17-7-10-21-8-4-5-12-26(21)34/h4-6,8-9,11-16,18H,3,7,10,17,19-20H2,1-2H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXABSOCZAIYCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

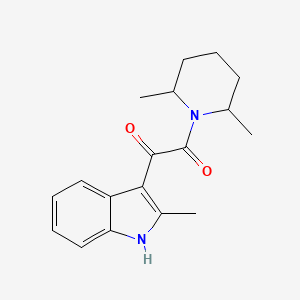
![3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2743455.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2743459.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2743460.png)
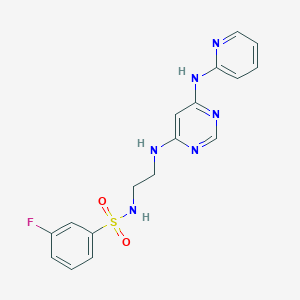
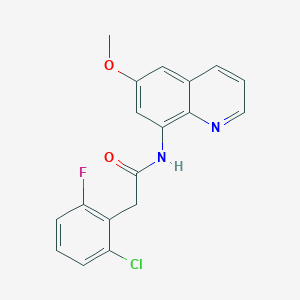
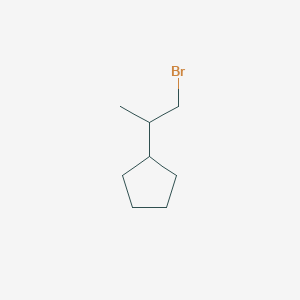
![1-[4-(Cyclopentyloxy)phenyl]propan-1-amine](/img/structure/B2743467.png)

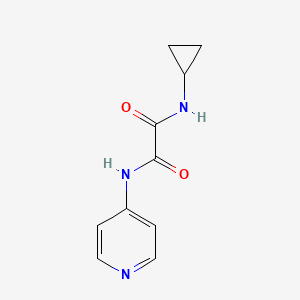
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2743473.png)
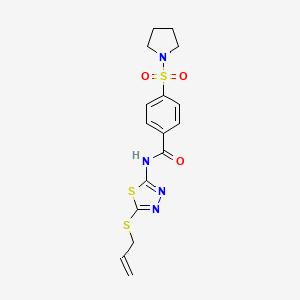
![5-[(2,4-Difluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B2743475.png)
